2-(Naphthalen-2-yloxy)butanamide
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Overview
Description
2-(Naphthalen-2-yloxy)butanamide is an organic compound that features a naphthalene ring system linked to a butanamide moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yloxy)butanamide typically involves the reaction of naphthalen-2-ol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by treatment with ammonia or an amine.
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Step 1: Formation of the Ester
Reactants: Naphthalen-2-ol, Butanoyl chloride
Conditions: Pyridine as a base, room temperature
Product: 2-(Naphthalen-2-yloxy)butanoate
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Step 2: Conversion to the Amide
Reactants: 2-(Naphthalen-2-yloxy)butanoate, Ammonia or an amine
Conditions: Room temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yloxy)butanamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 2-(Naphthalen-2-yloxy)butylamine
Substitution: Halogenated naphthalenes
Scientific Research Applications
2-(Naphthalen-2-yloxy)butanamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its structural features.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity, including antimicrobial and antifungal properties.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yloxy)butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-yloxy)acetamide
- 2-(Naphthalen-2-yloxy)propionamide
- 2-(Naphthalen-2-yloxy)valeramide
Comparison
2-(Naphthalen-2-yloxy)butanamide is unique due to its specific butanamide moiety, which imparts distinct physicochemical properties compared to its analogs. The length of the carbon chain in the butanamide group can influence the compound’s solubility, reactivity, and biological activity.
Properties
IUPAC Name |
2-naphthalen-2-yloxybutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHUNAJCNWWLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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